
1,2-Diethynyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethynyl-4-fluorobenzene: is an organic compound with the molecular formula C10H5F It is a derivative of benzene, where two ethynyl groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diethynyl-4-fluorobenzene can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 1,2-dibromo-4-fluorobenzene, is prepared by brominating 4-fluorobenzene using bromine in the presence of a catalyst.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diethynyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Aromatic Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The ethynyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1,2-Diethynyl-4-fluorobenzene has several applications in scientific research:
Material Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its ability to form extended π-conjugated systems.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and detection devices.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Wirkmechanismus
The mechanism of action of 1,2-Diethynyl-4-fluorobenzene depends on the specific application and reaction it is involved in. Generally, the ethynyl groups participate in π-conjugation, which influences the electronic properties of the compound. In catalytic reactions, the compound can act as a ligand, coordinating with metal centers and facilitating the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1,2-Diethynylbenzene: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
1,4-Diethynyl-2-fluorobenzene: The ethynyl groups are positioned differently, affecting the compound’s symmetry and reactivity.
1,2-Diethynyl-3-fluorobenzene: The fluorine atom is in a different position, leading to variations in chemical behavior.
Uniqueness: 1,2-Diethynyl-4-fluorobenzene is unique due to the specific positioning of the ethynyl and fluorine groups, which imparts distinct electronic and steric effects. These properties make it valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C10H5F |
|---|---|
Molekulargewicht |
144.14 g/mol |
IUPAC-Name |
1,2-diethynyl-4-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-10(11)7-9(8)4-2/h1-2,5-7H |
InChI-Schlüssel |
QMWJDJPKLCNOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)
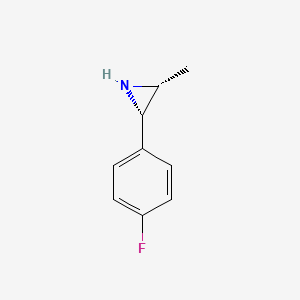
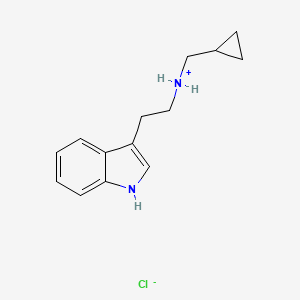
![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
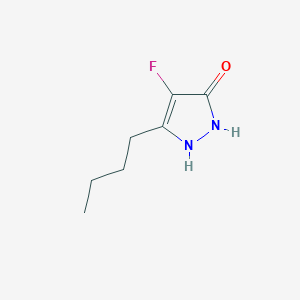
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
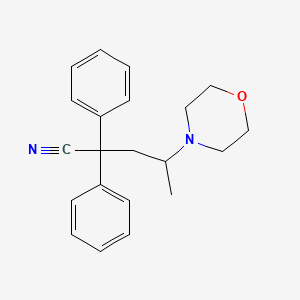

![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
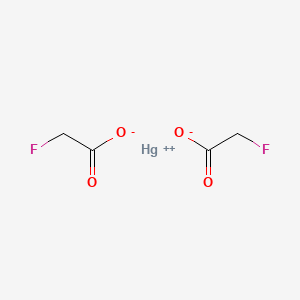
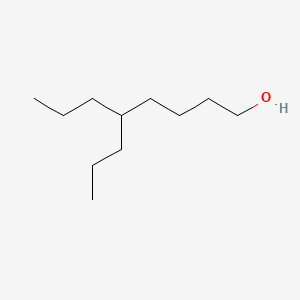
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
